molecular formula C18H20ClN3O3S B5350676 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide

4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide

Katalognummer B5350676
Molekulargewicht: 393.9 g/mol
InChI-Schlüssel: RYYLZHYTJKCXKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide, commonly known as CP-690,550, is a synthetic small molecule drug that has been developed as a Janus kinase (JAK) inhibitor. It has been found to have potential therapeutic applications in the treatment of various autoimmune diseases and inflammatory conditions.

Wirkmechanismus

CP-690,550 exerts its therapeutic effects by selectively inhibiting 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide3, which in turn blocks the downstream signaling of various cytokines involved in immune responses. This results in the suppression of immune cell activation and the reduction of inflammation.
Biochemical and physiological effects:
CP-690,550 has been found to have a number of biochemical and physiological effects, including the suppression of T cell proliferation and cytokine production, the inhibition of B cell activation and antibody production, and the reduction of inflammation in various tissues.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CP-690,550 for lab experiments is its high potency and selectivity for 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide3, which allows for precise modulation of immune responses. However, one limitation is that it may also inhibit other 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide family members, such as 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide1 and 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide2, which could result in unwanted side effects.

Zukünftige Richtungen

There are several potential future directions for the research and development of CP-690,550. One area of interest is the exploration of its potential therapeutic applications in other autoimmune diseases and inflammatory conditions, such as systemic lupus erythematosus and asthma. Another direction is the development of more selective 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide3 inhibitors that could minimize the risk of off-target effects. Additionally, there is ongoing research into the use of CP-690,550 in combination with other immunomodulatory agents, such as biologics and small molecule inhibitors, to achieve synergistic effects in the treatment of autoimmune diseases.

Synthesemethoden

The synthesis of CP-690,550 involves a multi-step process that begins with the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to produce the corresponding acid chloride. This is then reacted with N-phenylpiperazine to yield the intermediate N-phenyl-4-chloro-3-nitrobenzamide. The final step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas, followed by the sulfonation of the resulting amine with sulfuric acid to produce CP-690,550.

Wissenschaftliche Forschungsanwendungen

CP-690,550 has been extensively studied for its potential therapeutic applications in the treatment of various autoimmune diseases and inflammatory conditions, including rheumatoid arthritis, multiple sclerosis, psoriasis, and inflammatory bowel disease. It has been found to be a potent inhibitor of 4-chloro-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-phenylbenzamide3, a tyrosine kinase that plays a critical role in the signaling pathways of various cytokines involved in immune responses.

Eigenschaften

IUPAC Name

4-chloro-3-(4-methylpiperazin-1-yl)sulfonyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O3S/c1-21-9-11-22(12-10-21)26(24,25)17-13-14(7-8-16(17)19)18(23)20-15-5-3-2-4-6-15/h2-8,13H,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYLZHYTJKCXKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.